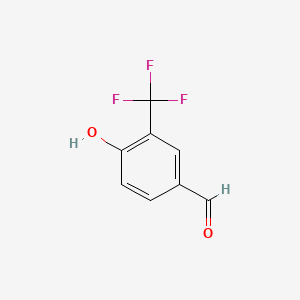

4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMUFCNWTPSOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427391 | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-98-5 | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Electronic Features of 4 Hydroxy 3 Trifluoromethyl Benzaldehyde in Organic Chemistry Research

The chemical behavior of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is dictated by the electronic interplay of its three functional groups. The hydroxyl (-OH) group is an activating, ortho-para directing group, meaning it donates electron density to the aromatic ring, particularly at the positions ortho and para to it. Conversely, the trifluoromethyl (-CF3) group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing nature. wikipedia.org The aldehyde (-CHO) group is also deactivating and meta-directing.

In this compound, the hydroxyl and trifluoromethyl groups are positioned ortho to each other, creating a complex electronic environment. The electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the trifluoromethyl and aldehyde groups influence the electron density distribution around the aromatic ring, thereby affecting its reactivity in various chemical transformations. This unique substitution pattern makes the compound an interesting subject for studies in physical organic chemistry and a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₃O₂ sigmaaldrich.comscbt.com |

| Molecular Weight | 190.12 g/mol sigmaaldrich.comscbt.com |

| Physical Form | Solid sigmaaldrich.com |

| Appearance | Pale-yellow to Yellow-brown sigmaaldrich.com |

| CAS Number | 220227-98-5 scbt.com |

| SMILES String | Oc1ccc(C=O)cc1C(F)(F)F sigmaaldrich.com |

| InChI Key | ZLMUFCNWTPSOSN-UHFFFAOYSA-N sigmaaldrich.com |

Positioning of 4 Hydroxy 3 Trifluoromethyl Benzaldehyde Within Fluorinated Aromatic Aldehyde Chemistry

4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a prominent member of the class of fluorinated aromatic aldehydes. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov The trifluoromethyl group, in particular, is known to enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org

Current Research Trends and Scholarly Significance of the Compound

Strategies for Selective Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring, particularly one bearing a hydroxyl group, is a challenging yet crucial transformation in medicinal and agrochemical synthesis. researchgate.net The unique properties conferred by the -CF3 group, such as enhanced metabolic stability, lipophilicity, and binding affinity, drive the development of novel trifluoromethylation methods. nih.gov

Electrophilic Aromatic Substitution Routes

Direct electrophilic trifluoromethylation of phenols presents a direct pathway to trifluoromethyl-substituted phenols. This approach typically involves the use of highly reactive electrophilic "CF3+" synthons. Reagents such as hypervalent iodine compounds (e.g., Togni reagents) and electrophilic trifluoromethylating agents derived from dibenzothio-, seleno-, and tellurophenium salts have been developed for this purpose. cas.cnpnas.org

The reaction of phenols with these electrophilic reagents can be directed by the activating hydroxyl group. For instance, the reaction of phenol (B47542) with sodium trifluoromethanesulfinate (Langlois reagent) can generate an electrophilic trifluoromethyl radical, which preferentially reacts with electron-rich substrates like phenols. pnas.org The regioselectivity (ortho vs. para substitution) is influenced by the substituents already present on the aromatic ring and the reaction conditions. For the synthesis of this compound, the starting material would be 4-hydroxybenzaldehyde (B117250), where the directing effects of the hydroxyl and formyl groups would guide the incoming trifluoromethyl group. However, the deactivating nature of the aldehyde can pose a challenge. A more common strategy involves the trifluoromethylation of phenol first, followed by formylation. In the case of phenol itself, electrophilic trifluoromethylation often yields a mixture of ortho- and para-isomers.

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts reaction is a fundamental method for C-C bond formation on aromatic rings. mdpi.com While classic Friedel-Crafts acylation introduces a keto group, variations and related methodologies can be employed to introduce trifluoromethylated moieties. One such approach is the use of trifluoroacetic anhydride (B1165640) or related acylating agents in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH). mdpi.com

Trifluoromethanesulfonic acid is a potent catalyst for Friedel-Crafts acylations, often enabling reactions that are difficult with traditional Lewis acids. researchgate.netorganic-chemistry.org For example, the acylation of phenols with acetyl chloride using excess TfOH has been shown to produce p-hydroxyphenyl ketone. mdpi.com Applying this logic, reacting a phenol with a trifluoroacetylating agent could introduce a -COCF3 group. This trifluoroacetyl group can then be a precursor to the desired -CF3 group through subsequent chemical transformations, such as deoxygenative fluorination, although this is a multi-step process.

A more direct approach involves the Friedel-Crafts acylation of a pre-functionalized aromatic compound. For instance, using 4-(trifluoromethyl)benzoyl chloride to acylate a protected phenol could be a viable route, although this introduces the entire benzoyl moiety rather than just the trifluoromethyl group. researchgate.net

Utilization of Trifluoromethylated Precursors, including Trifluoromethyl Ynones

Trifluoromethylated building blocks are invaluable in constructing complex fluorinated molecules. Trifluoromethyl (CF3) ynones, which are alkynes bearing a trifluoromethyl ketone, have emerged as versatile precursors for a variety of trifluoromethyl-containing heterocycles and aromatic compounds. mdpi.comresearchgate.net

These precursors can undergo various cyclization and annulation reactions. For example, copper-catalyzed trifluoromethylation of indolyl ynones coupled with dearomatizing spirocyclization has been demonstrated to produce complex CF3-containing spiro-scaffolds. researchgate.net While not a direct route to this compound, these methodologies highlight the utility of CF3-ynones in building complex molecular architectures that can be later converted to the target compound. The synthesis of the target molecule would likely involve a cycloaddition strategy where a CF3-ynone reacts with a suitable diene to construct the aromatic ring with the required substitution pattern.

Another precursor-based approach involves the deoxytrifluoromethylation/aromatization of cyclohexanone (B45756) derivatives. This strategy starts with a readily available cyclohexanone, which undergoes a 1,2-addition with a trifluoromethylating reagent like TMSCF3. The resulting intermediate is then subjected to dehydration and aromatization to yield the trifluoromethyl arene. nih.gov By starting with a suitably substituted cyclohexanone, this method could provide access to precursors of this compound.

| Precursor Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Indolyl Ynone | Togni Reagent, Cu(I) catalyst, DCM | CF3-containing Spiro[cyclopentane-1,3'-indole] | researchgate.net |

| Cyclohexanone | 1) TMSCF3, TBAF; 2) PTSA·H2O, DDQ, Toluene | Trifluoromethyl arene | nih.gov |

| CF3-Ynone | NaN3, EtOH or Acid Catalyst | 4-Trifluoroacetyltriazoles or 5-CF3-isoxazoles | mdpi.com |

Direct Fluorination Protocols for Aromatic Systems

Direct fluorination to form a C-CF3 bond is exceptionally challenging. More common are methods that introduce a trifluoromethoxy (-OCF3) group or use trifluoromethylating agents. The synthesis of aryl trifluoromethyl ethers, for instance, can be achieved through a two-step process involving O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination. cas.cn Another route proceeds via xanthate intermediates which are then treated with a fluorinating agent like XtalFluor-E. nih.gov

While these methods lead to trifluoromethoxy-substituted arenes, not the desired trifluoromethyl-substituted ones, they are part of the broader field of introducing fluorine into aromatic systems. Direct C-H trifluoromethylation is an area of active research, often relying on radical-based or transition-metal-catalyzed processes. pnas.org These reactions can be applied to heterocycles and electron-rich arenes, but achieving high regioselectivity on a substituted phenol like 4-hydroxybenzaldehyde remains a significant synthetic hurdle. pnas.org

Reactions Employing Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) is primarily used as an activating agent or in conjunction with a Lewis or Brønsted acid in acylation reactions. While it can serve as the source for a trifluoroacetyl group (-COCF3) in Friedel-Crafts reactions, its direct use as a trifluoromethylating agent is not standard. The trifluoroacetyl group itself is a stable entity and requires harsh conditions to be converted into a trifluoromethyl group.

However, trifluoroacetic acid (TFA), the hydrolysis product of TFAA, has been used as a solvent and promoter in certain formylation reactions. For example, a modified Duff reaction using neat trifluoroacetic acid as the solvent for the formylation of 4-substituted phenols has been reported to enable selective mono- or diformylation. thieme-connect.com In this context, the role of the fluorinated acid is to facilitate the formylation step rather than to act as a source of a trifluoromethyl group.

Formation of the Benzaldehyde Moiety in Substituted Phenols

The introduction of a formyl (-CHO) group onto a phenol ring, particularly ortho to the hydroxyl group, is a classic transformation with several established name reactions. The choice of method depends on the substituents already present on the ring, such as the trifluoromethyl group in the precursor 2-(trifluoromethyl)phenol.

Key methods for the formylation of phenols include:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl3) and a strong base (like NaOH) to formylate phenols, primarily at the ortho position. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193) (:CCl2), which is generated in situ. wikipedia.orgjk-sci.com The phenoxide attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. byjus.com The reaction is typically performed in a biphasic system and can be highly exothermic. wikipedia.orgyoutube.com While effective for many phenols, its applicability to electron-deficient substrates like trifluoromethylated phenols can be limited, and yields can be modest. wikipedia.org

Duff Reaction: The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent, usually in an acidic medium like glycerol (B35011) or trifluoroacetic acid. thieme-connect.comwikipedia.org It is specific for electron-rich aromatics like phenols and directs formylation to the ortho position. wikipedia.orgecu.edu The mechanism involves the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. wikipedia.org A modified Duff reaction using TFA as the solvent has shown improved results for the selective formylation of 4-substituted phenols. thieme-connect.comthieme-connect.com

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3) to generate the "Vilsmeier reagent," a chloroiminium ion. organic-chemistry.orgwikipedia.org This reagent is a weak electrophile that reacts with electron-rich aromatic compounds to introduce a formyl group. numberanalytics.comyoutube.com Phenols and anilines are good substrates for this reaction. wikipedia.org The reaction is generally regioselective, with substitution occurring at the para position unless it is blocked, in which case ortho-formylation occurs. youtube.com

The synthesis of this compound would involve the formylation of 2-(trifluoromethyl)phenol. Given the electronic properties of this substrate, the choice of formylation method would be critical to achieve the desired regioselectivity and a reasonable yield.

| Reaction | Reagents | Typical Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Reimer-Tiemann | CHCl3, Strong Base (e.g., NaOH) | Ortho (predominantly) | Involves dichlorocarbene intermediate; biphasic system. | wikipedia.orgbyjus.com |

| Duff | Hexamine, Acid (glycerol or TFA) | Ortho | Requires strongly electron-donating groups on the ring. | thieme-connect.comwikipedia.org |

| Vilsmeier-Haack | DMF, POCl3 | Para (unless blocked) | Uses a pre-formed electrophilic iminium salt (Vilsmeier reagent). | organic-chemistry.orgwikipedia.org |

Catalytic and Stereoselective Synthetic Approaches to this compound Derivatives

The precise control of three-dimensional molecular architecture is a paramount goal in modern organic synthesis. For derivatives of this compound, achieving high stereoselectivity is essential for their application in fields where specific enantiomers or diastereomers are required.

Applications of Chiral Organocatalysis in Asymmetric Syntheses

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. This approach avoids the use of potentially toxic and expensive heavy metals. A notable application is the three-component organocatalytic coupling of alkynyl boronates, trifluoromethyl diazoethane, and ketones to produce chiral tertiary allenols containing a trifluoromethyl group. nih.gov

In this methodology, a BINOL-derived organocatalyst facilitates the reaction with high enantioselectivity. The reaction proceeds under mild and neutral conditions, demonstrating tolerance for a wide array of functional groups. nih.gov For instance, the reaction of an alkynyl ethylboronate with CF₃-diazomethane and acetophenone, catalyzed by a specific iodo-substituted BINOL derivative, yielded the corresponding CF₃-allenol derivative with a 98% enantiomeric excess (ee) and as a single diastereomer. nih.gov The choice of catalyst is critical; studies have shown that the substituents on the BINOL structure significantly influence the stereochemical outcome of the reaction. nih.gov

Table 1: Organocatalytic Synthesis of a Chiral CF₃-Allenol Derivative

| Reactants | Catalyst (30 mol%) | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Alkynyl ethylboronate, CF₃-diazomethane, Acetophenone | (R)-3,3'-Diiodo-BINOL derivative | 71% | 98% | >20:1 | nih.gov |

Diastereoselective and Enantioselective Control in Compound Formation

Achieving control over both diastereoselectivity and enantioselectivity is crucial for synthesizing complex molecules with multiple stereocenters. Rhodium-catalyzed asymmetric arylation represents a powerful method for creating chiral centers with high fidelity. One such application is the synthesis of chiral 4-alkyl-3,4-dihydrocoumarins from o-hydroxyl arylboronic acids and α,β-unsaturated esters. This process, followed by an acid-promoted intramolecular transesterification, produces the target dihydrocoumarins in high yields and with excellent enantioselectivities, often exceeding 99% ee. nih.gov

Similarly, cascade reactions offer an efficient pathway to construct highly substituted cyclic systems with significant stereocontrol. A cascade inter–intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org These reactions, performed under phase-transfer catalysis conditions, yield cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Such methods demonstrate the potential for creating complex architectures related to trifluoromethyl-substituted benzaldehyde derivatives with precise stereochemical definition.

Green Chemistry Principles in the Synthesis of this compound Analogues

The integration of green chemistry principles into synthetic protocols is driven by the need to reduce environmental impact. This involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Development of Solvent-Free Reaction Systems

Performing reactions without a solvent, or in "neat" conditions, is a core principle of green chemistry. This approach eliminates solvent-related waste, cost, and safety hazards. An efficient, solvent-free method has been developed for the synthesis of quaternary α-hydroxy α-trifluoromethyl diazenes. rsc.org The key step is a diaza-carbonyl-ene reaction between formaldehyde (B43269) tert-butyl hydrazone and trifluoromethyl ketones. This reaction is rapid, clean, and high-yielding under solvent-free conditions. rsc.org Another example is the solvent-free Biginelli reaction for synthesizing tetrahydropyrimidines, where neat reactants are exposed to microwave irradiation, leading to faster reactions and improved yields compared to traditional methods. researchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. nih.gov By using microwave irradiation as a heating source, reactions can often be completed in minutes rather than hours, leading to significant energy savings and higher throughput. scholarsresearchlibrary.com

A key advantage of MAOS is the often-observed improvement in reaction yields and, in some cases, selectivity. nih.gov For example, the synthesis of 4-hydroxy-2-quinolone analogues through the condensation of β-enaminones with diethyl malonate is significantly enhanced by microwave irradiation. nih.gov When the reaction was conducted using conventional heating (reflux), it took 48 hours to achieve a mere 15% yield. In contrast, under microwave irradiation (120 °C), the reaction time was reduced to just 8 minutes, with the yield increasing to 71%. nih.gov Similarly, microwave-assisted Claisen-Schmidt condensation has been used to synthesize chalcones, which are precursors to flavonoids, with good yields in short reaction times. scholarsresearchlibrary.comscielo.org.bo

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4-Hydroxy-2-quinolone Analogue

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | 80°C | 48 h | 15% | nih.gov |

| Microwave Irradiation | 120°C | 8 min | 71% | nih.gov |

Comparative Analysis of Synthetic Pathways: Yield, Selectivity, and Environmental Impact

A comparative analysis of different synthetic pathways is essential for selecting the most optimal process based on efficiency, selectivity, and sustainability. When comparing traditional methods with modern catalytic and green chemistry approaches for synthesizing analogues of this compound, clear advantages emerge.

Organocatalytic methods provide excellent enantioselectivity (e.g., up to 98% ee), which is difficult to achieve with classical synthesis, while operating under mild, metal-free conditions. nih.gov This enhances the environmental profile by avoiding heavy metal waste.

Green chemistry approaches, particularly microwave-assisted and solvent-free systems, offer dramatic improvements in terms of reaction time and energy consumption. As demonstrated in the synthesis of 4-hydroxy-2-quinolone analogues, microwave irradiation reduced the reaction time from 48 hours to 8 minutes and increased the yield from 15% to 71%. nih.gov This drastic reduction in time and increase in efficiency directly translates to a lower environmental footprint. Solvent-free reactions further improve sustainability by eliminating solvent waste streams. rsc.orgresearchgate.net

The following table provides a conceptual comparison of different synthetic paradigms for related compounds.

Table 3: Comparative Analysis of Synthetic Methodologies

| Methodology | Typical Yield | Selectivity | Environmental Impact |

|---|---|---|---|

| Classical Synthesis (e.g., Reflux) | Low to Moderate | Often Low/No Stereocontrol | High (long reaction times, solvent use, potential for byproducts) |

| Chiral Organocatalysis | Moderate to High | High to Excellent (Enantio-/Diastereoselectivity) | Low (metal-free, mild conditions) |

| Microwave-Assisted Synthesis | Good to Excellent | Can improve selectivity | Very Low (extremely short reaction times, reduced energy use) |

| Solvent-Free Synthesis | Good to Excellent | High | Very Low (no solvent for reaction, minimal waste) |

Reactivity Profile of the Hydroxyl Group in this compound

The phenolic hydroxyl group (-OH) is another key reactive center, capable of acting as a nucleophile or being converted into various other functional groups to modify the molecule's properties.

The hydroxyl group can be deprotonated under basic conditions to form a phenoxide anion. This anion is a potent nucleophile that can attack electrophilic centers to form ethers, a reaction known as etherification (e.g., Williamson ether synthesis). Research has shown that hydroxybenzaldehydes can undergo nucleophilic aromatic substitution with highly activated fluoro-aromatics like pentafluoropyridine. researchgate.netrsc.org In these reactions, the phenoxide derived from the hydroxybenzaldehyde displaces a fluorine atom on the pyridine (B92270) ring, resulting in the formation of a diaryl ether linkage. researchgate.netrsc.org

Table 5: Example of Etherification Reaction

| Reactants | Base | Product |

|---|

The hydroxyl group is often targeted for derivatization to enhance analytical detection or to act as a protecting group during multi-step synthesis. researchgate.net This typically involves converting the hydroxyl group into an ester or ether. Such modifications can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or an ionizable moiety to improve sensitivity in mass spectrometry. researchgate.net

Common derivatization strategies applicable to phenolic hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides. For example, dansyl chloride is widely used to derivatize phenols to create highly fluorescent dansyl esters, significantly enhancing detection limits in liquid chromatography. nih.gov

Reaction with Alkyl Halides: Pre-column derivatization with reagents like p-bromophenacyl bromide (p-BPB) can introduce a bromine atom, allowing for element-selective detection via techniques like ICP-MS. rsc.org

Table 6: Examples of Hydroxyl Group Derivatization

| Derivatizing Agent | Resulting Functional Group | Purpose |

|---|---|---|

| Dansyl chloride | Sulfonate Ester | Fluorescence Detection |

| Acetic anhydride | Acetate Ester | Protection or Modified Solubility |

Impact of the Trifluoromethyl Group on Aromatic Reactivity and Substitution Patterns

The trifluoromethyl group is a powerful modulator of chemical reactivity, primarily through its strong electron-withdrawing and significant steric properties. nih.gov Its presence on the benzaldehyde ring introduces profound changes to the molecule's electronic landscape and its susceptibility to chemical transformations.

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I effect). This effect pulls electron density away from the benzene (B151609) ring through the carbon-carbon sigma bond. nih.govmasterorganicchemistry.com

In the context of this compound, the benzene ring is subjected to competing electronic influences. The hydroxyl group at C-4 is a strong activating group, donating electron density to the ring via a powerful positive resonance effect (+R effect) and a weaker negative inductive effect (-I effect). mdpi.com Conversely, the formyl group at C-1 is a deactivating group, withdrawing electron density through both a negative resonance effect (-R effect) and a negative inductive effect (-I effect). wikipedia.org

However, the powerful activating and ortho-, para-directing nature of the hydroxyl group must be considered. The lone pairs on the oxygen atom can be delocalized into the ring, increasing electron density at the positions ortho and para to it (C-3, C-5, and C-1). In this compound, the positions ortho to the hydroxyl group are C-3 and C-5. The C-3 position is already substituted. Therefore, the primary competition for electrophilic attack will be at the C-5 position, which is ortho to the activating -OH group and meta to the deactivating -CHO and -CF3 groups.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Activity | Directing Influence |

|---|---|---|---|---|---|

| -CHO | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -CF3 | 3 | -I (Strongly Withdrawing) | None | Strongly Deactivating | Meta |

| -OH | 4 | -I (Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |

Beyond its electronic influence, the trifluoromethyl group also exerts a significant steric effect. It is considerably bulkier than a hydrogen atom and even a methyl group. This steric hindrance can impede the approach of an electrophile to the positions adjacent to it.

In this compound, the key positions for potential electrophilic attack, as directed by the powerful activating hydroxyl group, are C-5 and C-3 (both ortho to -OH). The C-3 position is already occupied by the -CF3 group. The C-5 position is ortho to the hydroxyl group and adjacent to an unsubstituted position (C-6). The other position activated by the -OH group is C-1 (para), which is also already substituted with the formyl group.

Therefore, electrophilic substitution is strongly directed towards the C-5 position. The steric bulk of the -CF3 group at C-3 does not directly hinder attack at C-5. However, it does play a crucial role in preventing substitution at the C-2 position. The C-2 position is ortho to both the formyl group and the trifluoromethyl group. The combined steric hindrance from these two adjacent groups makes electrophilic attack at C-2 highly unfavorable.

The directing effects of the substituents can be summarized as follows:

-OH group (at C-4): Directs ortho and para (to C-3, C-5, and C-1). This is the most powerful activating and directing influence.

-CHO group (at C-1): Directs meta (to C-3 and C-5). This reinforces the direction towards C-3 and C-5.

-CF3 group (at C-3): Directs meta (to C-1 and C-5). This reinforces the direction towards C-5.

Considering the combined electronic and steric effects, all directing influences converge to strongly favor electrophilic substitution at the C-5 position. The activating effect of the hydroxyl group makes the ring reactive enough for substitution to occur, and the unified directing effects of all three substituents make the reaction highly regioselective for the C-5 position.

| Position on Ring | Influence of -OH (at C4) | Influence of -CHO (at C1) | Influence of -CF3 (at C3) | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|---|

| C-2 | Meta (Deactivated) | Ortho (Deactivated) | Ortho (Deactivated) | High (from -CHO and -CF3) | Highly Unfavorable |

| C-5 | Ortho (Activated) | Meta (Favored) | Meta (Favored) | Low | Most Favorable |

| C-6 | Meta (Deactivated) | Para (Deactivated) | Para (Deactivated) | Low | Unfavorable |

Applications of 4 Hydroxy 3 Trifluoromethyl Benzaldehyde As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Scaffolds Utilizing 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

The strategic placement of the hydroxyl, formyl, and trifluoromethyl groups on the benzaldehyde (B42025) ring allows for its participation in numerous classical and modern synthetic transformations to yield a variety of heterocyclic systems. These heterocycles are foundational cores in many areas of medicinal chemistry and materials science.

Quinolines are a prominent class of nitrogen-containing heterocycles. Trifluoromethyl-substituted quinolines, in particular, are of significant interest in drug discovery. Several established methods for quinoline (B57606) synthesis, such as the Friedländer annulation, Combes synthesis, and Doebner-von Miller reaction, utilize an aldehyde as a key component.

In a typical multicomponent approach, an aldehyde, an aniline, and a compound with an activated methylene (B1212753) group are condensed to form the quinoline ring. For instance, polyhydroquinoline derivatives can be synthesized through a four-component reaction of a benzaldehyde, a β-ketoester, dimedone, and ammonium (B1175870) acetate. sigmaaldrich.com This reaction often proceeds in high yield under mild, solvent-free conditions using a reusable catalyst like magnetic Fe₃O₄ nanoparticles. sigmaaldrich.com Given the broad substrate scope of these reactions, this compound is a suitable candidate to produce the corresponding polysubstituted quinoline bearing the 4-hydroxy-3-(trifluoromethyl)phenyl moiety at the 4-position.

The general reaction pathway is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type |

| Aryl Aldehyde | Dimedone | β-ketoester | Ammonium Acetate | Fe₃O₄ MNPs | Polyhydroquinoline |

| 2-Aminoaryl ketone | Carbonyl Compound | - | Proline potassium salt | Friedländer Annulation | 4-(Trifluoromethyl)quinoline |

| Benzaldehydes | Anilinolactones | 1,3-Cyclohexanediones | - | CuFe₂O₄ | Tetrahydrofuro[3,4-b]quinoline |

This table illustrates general components for quinoline synthesis where this compound could serve as the aldehyde reactant.

Chromene (or benzopyran) frameworks are prevalent in natural products and biologically active compounds. The synthesis of chromene derivatives frequently involves a one-pot, three-component reaction of an aldehyde, an activated methylene compound (such as malononitrile), and a phenol (B47542) derivative (like resorcinol (B1680541) or 4-hydroxycoumarin). lookchem.com

These reactions, often catalyzed by a base or a solid-supported acid, proceed through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. google.comaccelachem.com The use of various substituted benzaldehydes has been well-documented, demonstrating the versatility of this method. lookchem.com By reacting this compound with malononitrile (B47326) and a suitable phenolic partner like 4-hydroxycoumarin, it is possible to synthesize 2-amino-4-(4-hydroxy-3-(trifluoromethyl)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. The reaction is efficient under various conditions, including the use of catalysts like DABCO or nano-kaoline/BF₃/Fe₃O₄. lookchem.comgoogle.com

A general scheme for this synthesis is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile | 4-Hydroxycoumarin | DABCO / 100°C | Dihydropyrano[3,2-c]chromene |

| Aromatic Aldehyde | Malononitrile | Resorcinol | Na₂CO₃ / Water | 2-Amino-7-hydroxy-4-aryl-4H-chromene |

| o-Hydroxychalcones | 2-Bromoallyl sulfones | Cs₂CO₃ / CH₃CN | - | 4H-Chromene |

This table shows representative reactants for chromene synthesis, adaptable for use with this compound.

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of ester and amide groups and is a key component in many medicinally important compounds. A primary synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones. These hydrazone intermediates are typically prepared by condensing an aldehyde with an acid hydrazide.

In this context, this compound can be reacted with a suitable acid hydrazide (e.g., isonicotinic hydrazide) to form the corresponding N'-[(E)-(4-hydroxy-3-trifluoromethyl)phenyl)methylidene]hydrazide. Subsequent oxidative cyclization of this intermediate, often using reagents like bromine in acetic acid or other dehydrating agents like phosphorus oxychloride, would yield the desired 1,3,4-oxadiazole derivative. This two-step, one-pot procedure is a widely used and reliable method for accessing this class of heterocycles.

The synthetic sequence can be summarized as:

| Starting Material 1 | Starting Material 2 | Intermediate | Cyclization Agent | Product |

| Aldehyde | Acid Hydrazide | N-Acylhydrazone | Br₂/AcOH or POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole |

This table outlines the general pathway to 1,3,4-oxadiazoles where this compound serves as the aldehyde precursor.

Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic drugs. The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidones, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. This methodology is broadly applicable to a wide range of aromatic aldehydes. Therefore, this compound can serve as the aldehyde component in a Biginelli reaction to produce the corresponding dihydropyrimidine (B8664642) derivative.

1,4-Dihydropyridines (DHPs) are another class of heterocycles with significant pharmacological applications, most notably as calcium channel blockers. The Hantzsch dihydropyridine (B1217469) synthesis is the most common method for their preparation. It is a multicomponent condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (often from ammonium acetate). The reaction is known to be effective for a vast array of substituted benzaldehydes. The use of this compound in a Hantzsch synthesis would yield a 1,4-dihydropyridine (B1200194) with the 4-(4-hydroxy-3-trifluoromethyl)phenyl substituent, a structure of interest for biological screening.

| Heterocycle | Typical Reactant 1 | Typical Reactant 2 | Typical Reactant 3 | Catalyst |

| Dihydropyrimidine | Aryl Aldehyde | Ethyl Acetoacetate | Urea/Thiourea | Acid (e.g., HCl) |

| 1,4-Dihydropyridine | Aryl Aldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | - (Often thermal) |

This table illustrates the standard multicomponent reactions for pyrimidine (B1678525) and dihydropyridine synthesis applicable to this compound.

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNR₃R₄ and are synthesized by the reaction of aldehydes or ketones with hydrazines or hydrazides. This condensation reaction is typically straightforward, high-yielding, and often requires only gentle heating in a protic solvent like ethanol.

This compound readily undergoes condensation with various hydrazides to form stable hydrazone derivatives. For example, reacting it with benzhydrazide in boiling methanol (B129727) would produce N'-((4-hydroxy-3-(trifluoromethyl)phenyl)methylidene)benzohydrazide. These hydrazones are not only stable final products but also serve as crucial intermediates for the synthesis of other heterocyclic systems, such as the 1,3,4-oxadiazoles mentioned previously.

The general synthesis is shown below:

| Aldehyde Component | Hydrazide Component | Solvent/Conditions | Product | Yield (%) |

| This compound | Benzhydrazide | Methanol / Reflux | N'-((4-hydroxy-3-(trifluoromethyl)phenyl)methylidene)benzohydrazide | High |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-(Trifluoromethyl)benzohydrazide | Acetonitrile (B52724) / Reflux | N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(trifluoromethyl)benzohydrazide | 60-94 |

| Various Benzaldehydes | 4-(Trifluoromethyl)benzohydrazide | Methanol / Reflux | Various N'-benzylidene-4-(trifluoromethyl)benzohydrazides | 85-99 |

This table provides examples of hydrazone synthesis, demonstrating the general applicability of the reaction.

The 1,3-oxazine ring is a six-membered heterocycle containing nitrogen and oxygen atoms. These structures are found in various biologically active molecules and are often synthesized via a Mannich-type reaction. A common approach is the one-pot, three-component cyclocondensation of a phenol, an amine, and an aldehyde.

Given its structure, this compound can act as the aldehyde component in such a reaction. For example, its condensation with a primary amine and a suitable phenol (like β-naphthol) can lead to the formation of naphthoxazine derivatives. Alternatively, the intrinsic phenolic hydroxyl group of this compound could potentially participate in the cyclization itself when reacted with an amine and another aldehyde, like formaldehyde (B43269), although this might lead to polymeric materials if not controlled. A more straightforward application is its use as the aldehyde component in reactions with other phenols.

| Phenol Component | Aldehyde Component | Amine Component | Conditions | Product Type |

| β-Naphthol | Substituted Benzaldehyde | Primary Amine/Ammonia | Reflux | Naphtho[1,2-e]oxazine |

| Substituted Phenol | Formaldehyde | Primary Amine | Reflux | Benzo[e]oxazine |

This table shows general components for 1,3-oxazine synthesis where this compound can be used as the aldehyde reactant.

Development of Spiro and Fused Ring Systems

The unique electronic and steric properties of this compound make it a valuable precursor in the construction of complex polycyclic architectures, including spiro and fused ring systems. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating its participation in various cyclization and condensation reactions. Chemists have exploited this reactivity to forge intricate molecular scaffolds.

The synthesis of spirocyclic compounds often involves reactions that create a single atom as the junction between two rings. Methodologies such as [3+2] cycloaddition reactions are employed to generate spirooxindoles, a privileged scaffold in medicinal chemistry. mdpi.com In these syntheses, an azomethine ylide, generated in situ, can react with a dipolarophile. While not a direct example, derivatives of this compound can be envisioned as components in similar multicomponent reactions, where the aldehyde function serves as a key electrophile to initiate the cascade that leads to the spirocyclic core. mdpi.comresearchgate.net For instance, Ugi-type multicomponent reactions have been successfully used to generate diverse libraries of polycyclic and spiro compounds. researchgate.net

In the formation of fused ring systems, the aldehyde can participate in annulation reactions. For example, Povarov-type reactions, which are a three-component process involving an aniline, an aldehyde, and an electron-rich alkene, can lead to the formation of tetrahydroquinolines. The reactivity of this compound makes it a suitable candidate for such transformations. Furthermore, unexpected cyclizations involving trifluoromethylated building blocks have been reported to yield fused cyclic compounds through direct α,α′-dialkylation pathways. researchgate.net The strategic placement of the hydroxyl and trifluoromethyl groups on the benzene (B151609) ring can also influence the regioselectivity of these cyclization reactions, guiding the formation of specific fused heterocyclic systems.

Role in the Design and Synthesis of Multifunctional Molecules

This compound is a strategic starting material in the design of multifunctional molecules, particularly those intended for biological applications. The trifluoromethyl group is a bioisostere of various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com The phenolic hydroxyl and aldehyde functionalities provide convenient handles for synthetic elaboration, allowing the molecule to be incorporated into larger structures designed to interact with multiple biological targets.

A notable example is the synthesis of new stereopure multi-target agents for diabetes. nih.gov In one study, a chiral organocatalyst was used to react a triketone with 4-trifluoromethyl-benzaldehyde in a site-selective aldol (B89426) reaction. nih.gov The resulting product, after further purification, was evaluated as a potential multi-target antidiabetic agent. nih.gov This compound demonstrated inhibitory activity against several key enzymes involved in glucose metabolism. nih.gov The research highlighted that the synthesized chiral molecule was a potent inhibitor against α-glucosidase, α-amylase, and PTP1B, which are all significant targets in the management of diabetes. nih.gov

The table below summarizes the in vitro inhibitory activity of the synthesized multifunctional molecule derived from a trifluoromethyl benzaldehyde precursor. nih.gov

| Target Enzyme | IC₅₀ (µM) |

| α-Glucosidase | 6.28 |

| α-Amylase | 4.58 |

| PTP1B | 0.91 |

| DPPH | 2.36 |

| This interactive table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the molecule's potency against various enzymatic targets relevant to diabetes. nih.gov |

This ability to serve as a foundation for molecules with pleiotropic effects is a key advantage. Derivatives of trifluoromethyl-substituted benzaldehydes have also been investigated for their potential as antitumor agents, further underscoring the importance of this scaffold in medicinal chemistry. medchemexpress.com

Strategic Considerations in Retrosynthetic Analysis for Complex Molecules

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. numberanalytics.comhilarispublisher.com Within this framework, this compound is recognized as a valuable and strategic building block, or "synthon."

When planning the synthesis of a complex molecule containing the 4-hydroxy-3-(trifluoromethyl)phenyl moiety, chemists identify key bond disconnections that lead back to this starting material. numberanalytics.com The process involves identifying functional groups in the target that could have been formed from the aldehyde or phenol groups of the precursor. hilarispublisher.com

Common retrosynthetic disconnections involving this building block include:

C-N Bond Disconnection: An amine or related nitrogen-containing group attached to the benzylic carbon can be disconnected via a reductive amination strategy, leading back to the aldehyde and a primary or secondary amine.

C=C Bond Disconnection: An alkene attached to the aromatic ring can be traced back to the aldehyde through a Wittig reaction or Horner-Wadsworth-Emmons olefination.

C-O Bond Disconnection (at the phenol): An ether linkage at the 4-position of the ring is readily disconnected to the phenol and a suitable alkyl halide or equivalent electrophile (e.g., Williamson ether synthesis).

C-C Bond Disconnection (Aldol-type): A β-hydroxy carbonyl or α,β-unsaturated carbonyl structure can be disconnected via a retro-aldol reaction, identifying the aldehyde as a key electrophilic component. numberanalytics.com The synthesis of the multi-target antidiabetic agent mentioned previously is a practical example, where a retro-aldol disconnection on the complex product logically points to 4-trifluoromethyl-benzaldehyde as a key starting material. nih.gov

The table below outlines some common bond disconnections and the corresponding synthetic reactions (transforms) that make this compound a strategic choice in retrosynthesis.

| Target Structure Fragment | Disconnection Strategy | Forward Reaction (Transform) |

| Ar-CH(OH)-R | C-C Bond | Aldol Addition / Grignard Reaction |

| Ar-CH=CHR | C=C Bond | Wittig / HWE Olefination |

| Ar-CH₂-NR₂ | C-N Bond | Reductive Amination |

| Ar-O-R | C-O Bond | Williamson Ether Synthesis |

| This interactive table illustrates how different structural motifs within a complex target molecule can be retrosynthetically traced back to this compound. |

By recognizing the this compound substructure within a complex target, chemists can simplify the synthetic challenge, leveraging well-established and reliable chemical transformations to construct the desired molecule efficiently. numberanalytics.com

Academic Research in Medicinal Chemistry and Biological Activity of 4 Hydroxy 3 Trifluoromethyl Benzaldehyde Derivatives

Development of Biologically Active Chemical Compounds

The strategic modification of the 4-hydroxy-3-(trifluoromethyl)benzaldehyde core has yielded numerous derivatives with significant biological activities. These modifications often involve reactions at the aldehyde and hydroxyl groups, as well as alterations to the aromatic ring, to enhance potency, selectivity, and pharmacokinetic properties.

Anti-Cancer Potentials and Activity against Various Cancer Cell Lines

Derivatives of this compound have demonstrated notable potential as anti-cancer agents. The inclusion of the trifluoromethyl group is often associated with increased lipophilicity and metabolic stability, which can enhance the pharmacological properties of a molecule. nih.gov

Thiazolo[4,5-d]pyrimidine derivatives incorporating a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited significant cytotoxic effects. nih.gov

Schiff bases, formed by the condensation of an aldehyde with a primary amine, represent another class of derivatives with anti-cancer properties. nih.govresearchgate.net For instance, a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, has shown promising cytotoxic activity against tongue squamous cell carcinoma fibroblasts (TSCCF) while being less toxic to normal human gingival fibroblasts. nih.govnih.gov The anticancer mechanism is thought to be related to the azomethine group (-HC=N-). nih.govnih.gov

Furthermore, flavonol derivatives have been synthesized and assessed for their cytotoxic activity. One such compound, 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one, showed high activity against A549 lung cancer cells, inducing apoptosis through mitochondrial and caspase-3 dependent pathways. mdpi.com Studies on biaryl hydroxy-1,2,3-triazoles and fluorene-triazole hybrids have also identified compounds with cytotoxic potential against various cancer cell lines, including colorectal, astrocytoma, breast cancer, and acute myeloid leukemia. explorationpub.com

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Derivative Example | Cancer Cell Line(s) | Key Findings |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Significant cytotoxic effect. nih.gov |

| Schiff Bases | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | Promising cytotoxicity against oral cancer cells. nih.govnih.gov |

| Flavonols | 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one | A549 | Induced apoptosis via mitochondrial and caspase-3 pathways. mdpi.com |

| Triazole Hybrids | [1,1'-biphenyl]-2-yl(1-(2,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol | HCT-116, MDA-MB-231, MOLM-13 | Demonstrated potency across multiple cell lines. explorationpub.com |

Anti-Pathogen Agents (Antibacterial, Antiviral, Antifungal Properties)

The versatile scaffold of this compound has been utilized to develop agents with activity against a range of pathogens.

Antiviral Activity: The introduction of trifluoromethyl groups into molecules has been shown to enhance their antiviral properties. mdpi.com Derivatives of this compound have been investigated for their potential against various viruses. For instance, lipid remdesivir (B604916) nucleoside monophosphate prodrugs with certain modifications have shown enhanced in vitro antiviral efficacy against dengue virus and Zika virus. nih.gov Additionally, some benzaldehyde (B42025) derivatives have displayed activity against human herpes virus 6B, human papillomavirus 11, measles virus, and hepatitis B virus. researchgate.net

Antibacterial and Antifungal Activity: Schiff bases derived from benzaldehydes have been noted for their antibacterial and antifungal activities. researchgate.netresearchgate.net The imine group in Schiff bases is considered crucial for their biological actions. researchgate.net Several benzaldehyde analogs have demonstrated potent antifungal activity by targeting the oxidative-stress response system of fungi. nih.gov For example, compounds like cinnamaldehyde (B126680) and certain hydroxy- and methoxy-substituted benzaldehydes have shown higher antifungal activity than the parent benzaldehyde. nih.gov Thiazole (B1198619) derivatives have also been identified as a promising template for developing new antibacterial drugs. nih.gov

Investigation of Antidiabetic Activity

Research into the antidiabetic potential of this compound derivatives has yielded promising results. One study focused on the synthesis of a stereopure multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione. nih.gov This compound demonstrated encouraging inhibitory activity against several key targets in diabetes management, including α-glucosidase, α-amylase, and PTP1B. nih.gov

Another area of investigation involves aryloxypropanolamine derivatives synthesized from 4-hydroxybenzaldehyde (B117250). niscpr.res.in These compounds are of interest as agonists of β3-adrenergic receptors, which are considered attractive targets for treating diabetes and obesity. niscpr.res.in Certain synthesized aryloxypropanolamine derivatives showed a significant decrease in blood glucose levels in streptozotocin-induced diabetic rats. niscpr.res.in Additionally, 3-hydroxyflavone (B191502) analogues have been synthesized and evaluated for their antidiabetic activity, with some compounds showing enhanced glucose uptake in L6 myotubes. nih.gov

Table 2: Antidiabetic Activity of this compound Derivatives

| Compound Class | Derivative Example | Target/Model | Key Findings |

|---|---|---|---|

| Cyclohexyl Methyl Pentanedione | 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | α-glucosidase, α-amylase, PTP1B | Encouraging in vitro inhibition of multiple diabetic targets. nih.gov |

| Aryloxypropanolamines | N-((1S)-(4-(3-(tert-butylamino)- 2-hydroxypropoxy) phenyl) chloromethyl)-N-(3- methoxyphenyl)benzamide | Streptozotocin-induced diabetic rats | Significant decrease in blood glucose levels. niscpr.res.in |

| 3-Hydroxyflavones | JY-4 | L6 myotubes | Highest activity in enhancing glucose uptake. nih.gov |

Studies on Anti-inflammatory Effects

Derivatives of 4-hydroxybenzaldehyde have been investigated for their anti-inflammatory properties. Certain benzaldehyde derivatives isolated from the marine fungus Eurotium sp. have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These compounds were found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The mechanism of action for some of these derivatives involves the inactivation of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1) expression. nih.gov Another study on benzaldehyde derivatives from the coral-derived fungus Aspergillus terreus also demonstrated anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7 cells. nih.gov Furthermore, triazole derivatives have shown potential in mitigating neuroinflammation associated with Alzheimer's disease models. mdpi.com

Evaluation of Antitubercular Activity

The search for new and effective treatments for tuberculosis has led to the exploration of various chemical scaffolds, including derivatives of this compound. A series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. elsevierpure.com One compound in this series, 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol, demonstrated a significant minimum inhibitory concentration (MIC). elsevierpure.com

Another study focused on the synthesis and evaluation of new 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole (B134444) derivatives. nih.gov Several of the thiazole derivatives exhibited good anti-tubercular activities against Mycobacterium tuberculosis H37Rv. nih.gov These findings suggest that the thiazole scaffold could be a promising starting point for the development of new anti-tubercular drugs. nih.gov

Enzyme Inhibition Studies: Tyrosinase, Cholinesterase, Sphingosine (B13886) Kinase, sPLA2, and Proteases

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in different diseases.

Tyrosinase Inhibition: A series of novel 4-hydroxybenzaldehyde derivatives were synthesized and their inhibitory effects on mushroom tyrosinase were explored. nih.gov Many of the synthesized compounds showed more potent inhibitory activity than the parent compound, 4-hydroxybenzaldehyde. nih.gov One derivative bearing a dimethoxyl phosphate (B84403) group was identified as a particularly potent non-competitive inhibitor. nih.gov

Cholinesterase Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com The majority of these compounds were found to be stronger inhibitors of AChE. nih.gov Specifically, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide showed the strongest inhibition of AChE. nih.gov Another study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides also reported dual inhibition of both AChE and BChE. nih.gov

Sphingosine Kinase, sPLA2, and Protease Inhibition: While specific studies on the inhibition of sphingosine kinase, sPLA2, and proteases by direct derivatives of this compound are not extensively detailed in the provided context, the broad biological activities of related compounds suggest potential for such applications. For example, coumarin (B35378) compounds, which can be related to benzaldehyde derivatives, have shown protease inhibition activity. google.com

Elucidation of Mechanisms of Biological Action

The biological activities of derivatives of this compound are deeply rooted in their physicochemical properties and their ability to interact with biological macromolecules. The specific arrangement of the hydroxyl and trifluoromethyl groups on the benzaldehyde scaffold provides a unique electronic and steric profile that dictates its mechanism of action.

Influence of the Trifluoromethyl Group on Lipophilicity and Biological Membrane Penetration

The trifluoromethyl (CF3) group is a critical substituent in modern medicinal chemistry, primarily due to its profound impact on a molecule's lipophilicity. mdpi.comnih.gov Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial determinant of a compound's ability to permeate biological membranes to reach its target site of action. researchgate.net The incorporation of a CF3 group into a molecule, such as in this compound, generally increases its lipophilicity. mdpi.com This enhancement is attributed to the high electronegativity of the fluorine atoms, which can alter the electron distribution of the entire molecule.

Molecular Interactions with Specific Enzymes and Receptor Targets

Derivatives of this compound have been investigated as inhibitors of various enzymes. One notable area of research involves hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide, which show inhibitory activity against cholinesterases. nih.gov Specifically, these compounds have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.gov

The inhibitory potential of these derivatives is influenced by the nature and position of substituents on the benzaldehyde ring. For instance, the compound 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as the most potent AChE inhibitor in one study, exhibiting a mixed-type inhibition mechanism. nih.gov The interaction often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

| Substituent on Benzaldehyde Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 2-Bromobenzaldehyde | 72.5 | 66.9 |

| 2-Chlorobenzaldehyde | 137.7 | 19.1 |

| 3-(Trifluoromethyl)benzaldehyde (B1294959) | 70.3 | 62.8 |

| 4-(Trifluoromethyl)benzaldehyde | 46.8 | 76.2 |

Modulation of Cellular Physiological Responses, including Hypoxia-Inducible Factor (HIF)-1 Inhibition

Trifluoromethyl-substituted benzaldehydes serve as precursors for the synthesis of compounds that can modulate critical cellular pathways. One such pathway involves the hypoxia-inducible factor (HIF)-1. 3-(Trifluoromethyl)benzaldehyde has been utilized as a reagent in the synthesis of novel chalcone (B49325) derivatives that function as inhibitors of HIF-1. chemicalbook.com

HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Its activity is primarily regulated by a class of enzymes known as HIF-prolyl 4-hydroxylases (PHDs). nih.gov Under normal oxygen conditions, PHDs hydroxylate the HIF-1α subunit, targeting it for proteasomal degradation. nih.gov Inhibition of PHD enzymes prevents this degradation, leading to the stabilization and accumulation of HIF-1α. nih.gov While the precise mechanism can vary, the inhibition of HIF-1 activity by small molecules is a significant area of research, particularly in oncology, as many tumors rely on HIF-1 for survival and angiogenesis. The ability of trifluoromethylbenzaldehyde derivatives to act as HIF-1 inhibitors highlights their potential to influence fundamental cellular processes. chemicalbook.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological effects. For analogues of this compound, the interplay between the hydroxyl group, halogen substituents, and the core aromatic structure is paramount.

Impact of Hydroxyl Group Position and Number on Biological Efficacy

The hydroxyl (-OH) group is a key functional group that significantly influences the biological activity of phenolic compounds. Its position and number on the aromatic ring can dramatically alter a molecule's efficacy by affecting its binding affinity to target proteins. nih.gov The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. nih.gov

Studies on various classes of compounds have consistently shown that the presence and location of hydroxyl groups are critical. For example, in a series of epoxymorphinan derivatives, the 3-hydroxy group was found to be crucial for maintaining high binding affinity to all three opioid receptors. nih.gov Its removal led to a significant decrease in binding. nih.gov Similarly, in flavonoids, the position and number of hydroxyl groups on the rings are pivotal for their inhibitory activity against enzymes like α-glucosidase. nih.gov This is because the hydroxyl groups properly orient the molecule within the binding pocket to maintain high activity. nih.gov Therefore, the 4-hydroxy group in the title compound is expected to be a primary point of interaction with biological targets.

Significance of Halogen Substituents on Pharmacological Profiles

The introduction of different halogen substituents (F, Cl, Br, I) onto the aromatic ring of a lead compound is a common strategy to modulate its pharmacological profile. Halogens influence a molecule's size, polarity, lipophilicity, and electronic properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties and target interactions. mdpi.comresearchgate.net

SAR studies have shown that the nature of the halogen substituent can have a profound effect on biological activity. In a series of halogen-substituted flavonoids, antibacterial activity against both Gram-positive and Gram-negative pathogens was shown to increase progressively when moving from fluorine to iodine. nih.gov This suggests that atomic size and hydrophobicity, rather than just electronegativity, were the dominant factors for the observed increase in potency. nih.gov

Furthermore, the interaction with plasma proteins like human serum albumin (HSA) can be influenced by halogen substitution. In a study of 2,3-dihydroquinazolin-4(1H)-one derivatives, the binding affinity to HSA increased with the increasing atomic number of the halogen substituent. researchgate.net This enhancement was attributed to stronger hydrophobic forces and steric effects. researchgate.net

| Substituent (R) | Binding Constant (Ka) (10⁴ L·mol⁻¹) | Hydrophobic Parameter (π) |

|---|---|---|

| -H (Unsubstituted) | 1.58 | 0.00 |

| -F | 2.01 | 0.14 |

| -Cl | 3.89 | 0.71 |

| -Br | 5.33 | 0.86 |

| -I | 11.3 | 1.12 |

Preclinical Investigations and Identification of Lead Compounds for Therapeutic Development

While specific preclinical data for derivatives of this compound are not extensively reported in publicly available literature, research on analogous structures provides a strong basis for their potential as lead compounds for therapeutic development. The trifluoromethylphenyl moiety is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity. mdpi.comresearchgate.net

Derivatives of 3-(trifluoromethyl)benzaldehyde have demonstrated antitumor effects, indicating the potential of this scaffold in cancer therapy. nih.gov The introduction of a hydroxyl group at the 4-position can further enhance activity and provide a handle for additional modifications to optimize pharmacokinetic and pharmacodynamic properties.

A notable example of a preclinical investigation involving a related structure is the study of a trifluoromethyl analog of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP). This analog, where a methyl group was replaced by a trifluoromethyl-containing aromatic ring, was identified as a potent inhibitor in a cellular assay. researchgate.net This finding highlights the potential of incorporating the 4-hydroxy-3-(trifluoromethyl)phenyl scaffold into molecules designed to modulate specific biological pathways.

The process of identifying lead compounds from a series of derivatives involves screening for desired biological activity, followed by optimization of the most promising hits. This lead optimization phase aims to improve potency, selectivity, and drug-like properties. For instance, in the development of butyrylcholinesterase inhibitors for Alzheimer's disease, lead optimization of an initial hit compound led to the identification of a more potent and brain-penetrant lead candidate. nih.gov A similar approach would be applicable to derivatives of this compound.

The following table outlines a hypothetical preclinical development path for a lead compound derived from the this compound scaffold, based on standard practices in drug discovery.

| Preclinical Stage | Key Objectives | Example Activities | Potential Outcome |

| Hit Identification | Discover initial compounds with desired biological activity. | High-throughput screening of a library of this compound derivatives against a therapeutic target (e.g., a cancer cell line). | Identification of several "hits" with moderate activity (e.g., IC50 in the 1-10 µM range). |

| Hit-to-Lead | Synthesize and evaluate analogs of the initial hits to improve potency and selectivity. | SAR studies, focusing on modifications of the aldehyde and phenolic groups. | Selection of a "lead compound" with improved potency (e.g., IC50 < 1 µM) and selectivity against other targets. |

| Lead Optimization | Further modify the lead compound to enhance its drug-like properties (ADME/Tox). | In vitro metabolic stability assays (e.g., liver microsomes), solubility, and preliminary in vivo pharmacokinetic studies in animal models. | An optimized lead compound with a favorable balance of potency, selectivity, and pharmacokinetic properties, suitable for further preclinical development. |

This table represents a generalized workflow for preclinical drug discovery and is not based on specific data for this compound series.

The structural alerts within the this compound scaffold, such as the reactive aldehyde group, would need to be addressed during lead optimization, potentially through its conversion to a more stable functional group like an oxime or a hydrazone. The ultimate goal of these preclinical investigations is to identify a single, highly promising drug candidate for advancement into clinical trials.

Research Applications in Materials Science and Agricultural Chemistry for 4 Hydroxy 3 Trifluoromethyl Benzaldehyde Derivatives

Contribution to Advanced Materials Development

The dual reactivity of the phenolic hydroxyl and aldehyde functionalities, combined with the property-enhancing effects of the trifluoromethyl group, positions derivatives of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde as significant contributors to materials science. The incorporation of fluorine atoms into polymers is a well-established strategy for improving key physical and chemical properties.

Incorporation into Polymer Matrices for Enhanced Thermal Stability and Chemical Resistance

The trifluoromethyl (-CF3) group is instrumental in enhancing the performance of polymer backbones. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond contribute to polymers with superior thermal stability, increased chemical resistance, and improved mechanical properties. mdpi.comresearchgate.net Derivatives of this compound are ideal candidates for synthesizing high-performance polymers such as polyimides and polybenzoxazines.

Fluorinated polyimides, for example, exhibit significantly improved properties compared to their non-fluorinated counterparts. The presence of -CF3 groups can increase the glass transition temperature (Tg), enhance thermal and thermo-oxidative stability, and increase solubility. researchgate.net These polymers often show 5% weight loss temperatures exceeding 500°C, making them suitable for high-temperature applications. mdpi.comrsc.orgmdpi.com

Polybenzoxazines are another class of high-performance phenolic resins that benefit from fluorination. nih.govkpi.ua this compound can serve as the phenolic precursor in the Mannich condensation reaction with a primary amine and formaldehyde (B43269) to form a benzoxazine (B1645224) monomer. nih.gov The subsequent ring-opening polymerization yields a cross-linked polybenzoxazine network. The incorporation of the -CF3 group from the benzaldehyde (B42025) derivative can lead to materials with high thermal stability, with degradation temperatures significantly higher than traditional polybenzoxazines. scite.ai For instance, a fluorinated polybenzoxazine derived from 4-(trifluoromethyl)aniline (B29031) showed a 10% weight loss temperature of 453°C, compared to 341°C for a non-fluorinated analogue. scite.ai

| Polymer Type | Fluorinated Monomer Component | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |

|---|---|---|---|---|

| Fluorinated Polyimide (TPPI50) | Trifluoromethylbenzene (TFMB) containing diamine | 402 °C | 563 °C | mdpi.com |

| Fluorinated Polyimide | 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane | 246–296 °C | 530–540 °C | rsc.org |

| Fluorinated Aromatic Polyimide | Rigid fluorinated diamines | 346.3–351.6 °C | 544.1–612.3 °C | mdpi.com |

| Fluorinated Polybenzoxazine (PBAF-4fa) | 4-(trifluoromethyl)aniline and Bisphenol-AF | 288 °C | 453 °C (Td10) | scite.ai |

| Acetylene-functional Polybenzoxazine | Acetylene-functional bisphenols | Not Reported | 520–600 °C (T10) | kpi.ua |

Applications in Advanced Electronic Components and Protective Coatings

The properties imparted by the trifluoromethyl group are highly desirable for advanced electronic applications. A key requirement for interlayer insulating materials in microelectronic devices is a low dielectric constant (Dk) to reduce signal delay and power dissipation. kpi.uanycu.edu.tw The incorporation of fluorine lowers a polymer's dielectric constant by reducing electronic polarizability and increasing the free volume within the polymer matrix. researchgate.netnycu.edu.tw Fluorinated polyimides and polybenzoxazines synthesized from precursors like this compound are therefore investigated for use in high-density electronic packaging and flexible printed circuit boards. mdpi.comkpi.ua Research has shown that fluorinated polyimides can achieve dielectric constants as low as 2.312 with a very low dielectric loss. mdpi.com Similarly, a fluorinated copolybenzoxazine has been prepared with a dielectric constant of 2.36. nycu.edu.twresearchgate.net

Furthermore, the enhanced chemical resistance and hydrophobicity resulting from fluorination make these polymers excellent candidates for protective coatings. mdpi.com They can protect sensitive electronic components from moisture and corrosive chemicals, and their inherent thermal stability allows them to withstand harsh operating conditions. mdpi.comresearchgate.net

Development of Organic Light-Emitting Diodes (OLEDs)

The synthesis of novel organic molecules with specific photophysical properties is crucial for the advancement of OLED technology. Derivatives of this compound can be used to construct such molecules. For example, the aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). researchgate.netresearchgate.net Schiff bases derived from substituted aromatic aldehydes are known to exhibit fluorescence, a key property for emissive materials in OLEDs. researchgate.net By reacting this compound with various aromatic amines, a library of Schiff base derivatives can be synthesized. Their photoluminescent properties, such as emission wavelength and quantum yield, can then be systematically studied to identify candidates for OLED applications. For instance, Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been synthesized and subjected to fluorescence studies to evaluate their potential as phosphors. researchgate.net This suggests a viable research pathway for derivatives of the title compound.

Design and Synthesis of Novel Agrochemical Compounds

Investigation of Herbicidal Properties

Many successful commercial herbicides contain a trifluoromethyl-substituted pyridine (B92270) or phenyl ring. nih.gov These include sulfonylurea herbicides like Flazasulfuron and Flupyrsulfuron-methyl-sodium, which are acetolactate synthase (ALS) inhibitors, and ACCase inhibitors like Fluazifop-butyl. nih.gov The synthesis of these complex molecules often relies on key intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govthermofisher.com The trifluoromethylphenyl moiety present in this compound is a core structural element in this field. The hydroxyl and aldehyde groups offer reactive handles to build more complex molecules, allowing chemists to explore new derivatives that could exhibit potent herbicidal activity, potentially with novel modes of action or improved selectivity.

Assessment of Pesticidal Activities

Benzaldehyde and its derivatives have been identified as having significant insecticidal properties. jmicrobiol.or.krresearchgate.net Studies have shown that benzaldehyde itself exhibits dose-dependent insecticidal activity against pests such as the greater wax moth (Galleria mellonella) and the rice weevil (Sitophilus oryzae). nih.govnih.gov For example, an 8 mM concentration of benzaldehyde resulted in 100% mortality of G. mellonella larvae after 108 hours. jmicrobiol.or.krnih.gov

Furthermore, derivatives of hydroxylated benzaldehydes, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), have also demonstrated notable insecticidal effects. mdpi.com In one study, secondary amines derived from salicylaldehyde showed significant efficacy against the red flour beetle (Tribolium castaneum), achieving mortality rates of up to 76.67% after seven days. mdpi.com This body of research strongly suggests that derivatives of this compound, which combine the core benzaldehyde structure with both a hydroxyl and a trifluoromethyl group, are promising candidates for the development of new pesticides. The trifluoromethyl group, in particular, is a well-known feature in many commercial insecticides and could enhance the potency and spectrum of activity. nih.gov

| Compound/Derivative | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| Benzaldehyde | Galleria mellonella | 100% mortality at 8 mM after 108 hours | jmicrobiol.or.krnih.gov |

| Benzaldehyde | Sitophilus oryzae | Reported fumigant toxicity | nih.gov |

| Salicylaldehyde-derived secondary amine | Tribolium castaneum | Up to 76.67% mortality after 7 days | mdpi.com |

| Benzaldehyde | Various bacteria and fungi | MIC values ranging from 6 mM to 10 mM | nih.govnih.gov |

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations and Molecular Modeling Studies